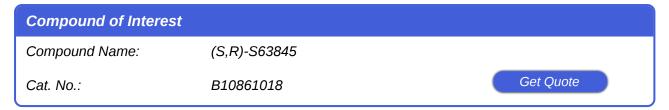


Application Notes and Protocols for (S,R)-S63845 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing and administration of the selective MCL1 inhibitor, **(S,R)-S63845**, in mouse xenograft models. The information is compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.

Overview of (S,R)-S63845

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] MCL1 is a key member of the BCL-2 family of proteins that regulates the intrinsic mitochondrial apoptotic pathway.[2][3] Overexpression of MCL1 is a common mechanism of cancer cell survival and resistance to therapy. S63845 binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][4] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in cancer cell death.[2][4] Preclinical studies have demonstrated the efficacy of S63845 as a single agent and in combination with other anticancer drugs in various hematological and solid tumor models.[2][5]

Quantitative Data Summary: Dosing Regimens in Mouse Xenograft Models







The following tables summarize the dosing and administration of **(S,R)-S63845** in various mouse xenograft models as reported in the literature.



Xenograft Model	Mouse Strain	(S,R)- S63845 Dose	Administra tion Route	Dosing Schedule	Observed Efficacy	Reference
H929 (Multiple Myeloma)	Immunoco mpromised	25 mg/kg	Intravenou s (i.v.)	Not specified	103% maximal tumor growth inhibition.	[1][6]
AMO1 (Multiple Myeloma)	Immunoco mpromised	25 mg/kg	Intravenou s (i.v.)	Not specified	114% maximal tumor growth inhibition; complete regression in 7/8 mice at 100 days.	[1][6]
MV4-11 (AML)	Not specified	12.5 mg/kg	Not specified	Not specified	86% maximal tumor growth inhibition.	[6]
MV4-11 (AML)	Not specified	25 mg/kg	Not specified	Not specified	Complete remission in 6/8 mice after 80 days.	[6]
RPMI- 8226-luc (Multiple Myeloma)	BRG mice	12.5 mg/kg	Intravenou s (i.v.)	Weekly	Delayed tumor growth.	[7]
Eμ-Myc Lymphoma	huMcl- 1;Ly5.1	12.5 mg/kg	Intravenou s (i.v.)	5 consecutiv	60% of mice	[8][9]



(Humanize d Mcl-1)	recipient			e days	cured.	
Eμ-Myc Lymphoma (Humanize d Mcl-1) Combinatio n	huMcl- 1;Ly5.1 recipient	7.5 mg/kg	Intravenou s (i.v.)	5 consecutiv e days	In combinatio n with cyclophosp hamide, nearly 100% tumor-free survival.	[9]
NCI-H929 (Multiple Myeloma)	CB17/Icr- Prkdc(scid) /IcrCrl	60 mg/kg and 80 mg/kg	Intravenou s (i.v.)	Single dose	Dose- dependent tumor regression.	[10]

Experimental Protocols Formulation of (S,R)-S63845 for Intravenous Administration

A common formulation for the intravenous administration of S63845 in mice involves the use of a vehicle containing Vitamin E TPGS (d- α -tocopheryl polyethylene glycol 1000 succinate).[8][9]

Materials:

- (S,R)-S63845 powder
- Vitamin E TPGS (e.g., from Sigma-Aldrich)
- Sterile 0.9% Sodium Chloride (NaCl) solution (Saline)
- Sterile, light-protected vials and syringes

Protocol:



- Prepare a 2% (w/v) solution of Vitamin E TPGS in 0.9% NaCl. To do this, warm the saline to aid in the dissolution of the Vitamin E TPGS.
- Weigh the required amount of (S,R)-S63845 powder.
- Extemporaneously, dissolve the S63845 powder in the 2% Vitamin E TPGS in saline solution to the desired final concentration (e.g., 2.5 mg/mL for a 12.5 mg/kg dose in a 25g mouse at 10 μL/g injection volume).
- Protect the final formulation from light at all times by using amber vials or by wrapping the vials in foil.[8][9]
- Administer the formulation to the mice via tail vein injection.

Note: The aqueous solubility of a related compound was noted as 15 mg/mL at pH 7.8, suitable for IV formulation.[10] While S63845 is reported to be insoluble in water, it is soluble in DMSO and methanol.[3][6] However, for in vivo use, the Vitamin E TPGS formulation is a documented method.

Mouse Xenograft Model Establishment and Drug Administration

Materials:

- Cancer cell line of interest (e.g., H929, AMO1, RPMI-8226)
- Appropriate immunocompromised mice (e.g., SCID, NOD/SCID, NSG)
- Matrigel (optional, for subcutaneous tumors)
- Sterile PBS
- Calipers for tumor measurement
- Formulated (S,R)-S63845
- Vehicle control (e.g., 2% Vitamin E TPGS in 0.9% NaCl)



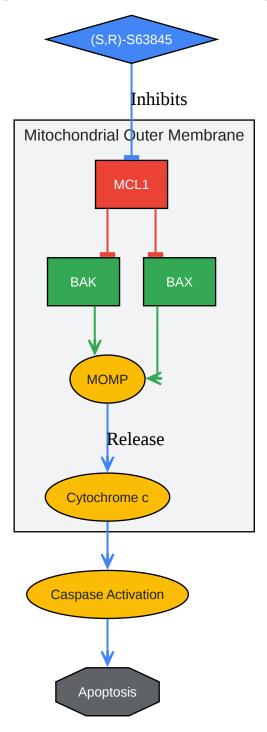
Protocol:

- Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. A typical injection volume is 100-200 μL.
- Tumor Implantation:
 - Subcutaneous Model: Inject the cell suspension (e.g., 5 x 10⁶ cells) subcutaneously into the flank of the mice.[10]
 - Disseminated Model: For hematological malignancies, cells (e.g., 1 x 10⁵ lymphoma cells) can be injected intravenously via the tail vein.[8]
- Tumor Growth Monitoring:
 - For subcutaneous tumors, allow the tumors to reach a palpable size (e.g., 100-200 mm³).
 Measure the tumor dimensions with calipers regularly (e.g., three times a week).[10]
 Tumor volume can be calculated using the formula: (Length x Width²) / 2.
 - For disseminated models, monitor disease progression through methods like bioluminescence imaging (if using luciferase-tagged cells) or by observing clinical signs of illness.[7]
- Drug Administration:
 - Randomize the mice into treatment and control groups.
 - Administer the formulated (S,R)-S63845 or vehicle control according to the desired dose and schedule (see Table 1) via the appropriate route (typically intravenous).
 - Monitor the body weight of the mice as an indicator of toxicity.[7][10]
- Efficacy Assessment:
 - Continue to monitor tumor growth or disease progression throughout the study.



 At the end of the study (or if humane endpoints are reached), euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic markers like disruption of MCL-1:BIM complexes and caspase activation).[10]

Visualizations Signaling Pathway of MCL1 Inhibition by (S,R)-S63845





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Caption: Mechanism of (S,R)-S63845 induced apoptosis.

Experimental Workflow for a Mouse Xenograft Study



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Caption: Workflow for in vivo efficacy testing of S63845.

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- To cite this document: BenchChem. [Application Notes and Protocols for (S,R)-S63845 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861018#s-r-s63845-dosing-and-administration-in-mouse-xenograft-models]

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